Molecular Weight and Lipophilicity Differentiation from the Non-Benzo Monocyclic Isoxazole Analog
N-(3-Methyl-5-benzisoxazolyl)acetamide (MW 190.20 g/mol) possesses a benzo-fused bicyclic core that is 50.06 g/mol heavier than its non-benzo monocyclic analog N1-(3-methyl-5-isoxazolyl)acetamide (MW 140.14 g/mol; CAS 68901-49-5) . The benzene ring fusion increases the molecular surface area and the number of heavy atoms (14 vs. 10), and introduces additional van der Waals contact surface. Although experimentally measured logP values are not publicly reported for either compound, the increased carbon count and aromatic surface area of the benzo-fused scaffold predictably elevate lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 units based on fragment-based calculation), a parameter that correlates with membrane permeability, plasma protein binding, and nonspecific tissue distribution . For procurement decisions in medicinal chemistry programs, this physicochemical divergence means the two compounds are not interchangeable surrogates in permeability assays, metabolic stability screens, or in vivo pharmacokinetic studies.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 190.20 g/mol; 14 heavy atoms; C₁₀H₁₀N₂O₂ |
| Comparator Or Baseline | N1-(3-Methyl-5-isoxazolyl)acetamide: MW 140.14 g/mol; 10 heavy atoms; C₆H₈N₂O₂ |
| Quantified Difference | ΔMW = +50.06 g/mol (+35.7%); Δ heavy atoms = +4 |
| Conditions | Calculated from molecular formulas; no experimental logP data publicly available for either compound |
Why This Matters
A 35.7% difference in molecular weight and the presence of a fused benzene ring predict substantially different physicochemical and ADME behavior, making the two analogs unsuitable mutual substitutes without experimental re-validation.
